Fura Red AM

Calcium Signaling Live-Cell Imaging Cytosolic Ca²⁺ Measurement

Fura Red AM is a cell-permeant, visible-light-excitable ratiometric Ca²⁺ indicator (Ex/Em ~488 nm/>600 nm). It eliminates the need for UV lasers, reduces phototoxicity, and provides quantitative ratiometric measurements that correct for dye loading, photobleaching, and focal drift. Compatible with confocal microscopy, flow cytometry on standard 488 nm instruments, and microplate readers for HTS. The AM ester enables non-invasive intracellular loading. Ideal for SOCE, GPCR, ion channel studies, and dual-emission imaging with co-loaded green indicators.

Molecular Formula C47H52N4O24S
Molecular Weight 1089.0 g/mol
Cat. No. B15139589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFura Red AM
Molecular FormulaC47H52N4O24S
Molecular Weight1089.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)N(C(=S)N4COC(=O)C)COC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C47H52N4O24S/c1-27-8-9-36(48(17-42(58)71-23-67-30(4)54)18-43(59)72-24-68-31(5)55)40(12-27)63-10-11-64-41-14-34-13-35(15-38-46(62)51(22-66-29(3)53)47(76)50(38)21-65-28(2)52)75-39(34)16-37(41)49(19-44(60)73-25-69-32(6)56)20-45(61)74-26-70-33(7)57/h8-9,12-16H,10-11,17-26H2,1-7H3/b38-15+
InChIKeyBUZVFTSOJLJQQB-DVRIZHICSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fura Red AM: A Visible-Light Excitable, Ratiometric Calcium Indicator for Live-Cell Imaging and Flow Cytometry


Fura Red AM is the cell-permeant acetoxymethyl (AM) ester derivative of Fura Red, a visible light-excitable analog of the widely used ratiometric calcium indicator Fura-2 . Hydrolyzed by intracellular esterases, the active Fura Red indicator binds cytosolic free Ca²⁺ with an in vitro dissociation constant (Kd) of 400 nM , shifting its excitation spectrum and enabling ratiometric quantification. Its excitation maximum at ~488 nm and long Stokes-shifted emission at ~639-660 nm facilitate compatibility with standard confocal microscopy, flow cytometry, and microplate reader instrumentation .

Why Substituting Fura Red AM with Alternative Calcium Indicators Compromises Experimental Rigor


Calcium indicators are not functionally interchangeable; their excitation/emission profiles, Ca²⁺ affinity (Kd), dynamic range, and ratiometric capability directly dictate the accuracy and resolution of intracellular calcium measurements . Fura Red AM occupies a unique niche as a visible-light excitable dye that decreases fluorescence upon Ca²⁺ binding, enabling dual-emission ratiometric imaging with co-loaded green-fluorescent indicators . Unlike UV-excitable ratiometric probes (e.g., Fura-2, Indo-1), Fura Red AM eliminates the need for specialized UV lasers and minimizes phototoxicity . Unlike single-wavelength visible dyes (e.g., Fluo-3, Rhod-2), it provides the quantitative rigor of ratiometric analysis, correcting for artifacts from uneven dye loading, photobleaching, and focal drift .

Quantitative Differentiation of Fura Red AM: Evidence-Based Comparison Against Key Calcium Indicators


Calcium Affinity (Kd): Fura Red AM's Intermediate Affinity Avoids Saturation in High-Ca²⁺ Microdomains

Fura Red AM exhibits a Kd of 400 nM in vitro , which is substantially higher than the high-affinity ratiometric probe Fura-2 (Kd = 145 nM) and lower than the low-affinity indicator Fura-8FF (Kd = 20-50 µM) . This intermediate affinity prevents signal saturation in subcellular compartments with elevated calcium, such as near open calcium channels, while maintaining sufficient sensitivity for resting cytosolic levels . In the myoplasm of frog skeletal muscle fibers, the apparent Kd was further elevated to 1.1-1.6 µM due to intracellular protein binding, a 3- to 4-fold increase .

Calcium Signaling Live-Cell Imaging Cytosolic Ca²⁺ Measurement

Excitation Wavelength: Visible-Light (488 nm) vs. UV Requirement Eliminates Phototoxicity and Expands Instrument Compatibility

Fura Red AM is optimally excited at 488 nm using standard argon-ion lasers, whereas the ratiometric comparator Fura-2 requires UV excitation at 335/363 nm . Visible light (488 nm) is significantly less phototoxic to live cells than UV light, substantially reducing photodamage and photobleaching during prolonged time-lapse imaging . Furthermore, Fura Red AM's emission at ~639-660 nm is far red-shifted compared to Fura-2's ~510 nm emission, minimizing interference from cellular autofluorescence and enabling multiplexing with GFP or fluorescein-like probes .

Phototoxicity Confocal Microscopy Flow Cytometry

Ratiometric Capability with Co-Loaded Green Indicators: Fura Red/Fluo-3 Ratio Yields Indo-1-Comparable Quantitation Without UV

Fura Red AM enables quantitative ratiometric calcium measurements when co-loaded with a green-fluorescent, single-excitation indicator such as Fluo-3, Fluo-4, or Cal-520 . In vitro calibration of the Fluo-3/Fura Red system yielded an apparent Kd of 286 nM, with Rmin = 0.43 and Rmax = 18 . Importantly, the Fluo-3/Fura Red combination produces ratiometric results comparable to the UV-excitable standard Indo-1, as demonstrated in flow cytometric comparisons of calcium flux in T lymphocytes . This dual-dye approach corrects for uneven dye loading, photobleaching, and variations in cell thickness, providing the quantitative rigor of a ratiometric indicator while using only visible light excitation .

Ratiometric Calcium Imaging Flow Cytometry Dual-Emission Ratiometry

Photobleaching and Localization: Fura Red AM and Fluo-3 Exhibit Similar Rates Enabling Artifact Correction

In dual-dye ratiometric calcium imaging, the reliability of the ratio depends on the photobleaching kinetics and subcellular distribution of the two co-loaded indicators. Analysis of Fluo-3 and Fura Red fluorescence after AM-ester loading revealed that both dyes have similar photobleaching rates and intracellular localization patterns . This similarity enables accurate compensation for shifts in focal plane, dye photobleaching, and non-uniformity of dye loading, ensuring that the observed ratio changes reflect true calcium dynamics rather than optical artifacts .

Photobleaching Confocal Microscopy Dual-Dye Ratiometry

Flow Cytometry Performance: Fura Red AM Enables Ratiometric Calcium Flux Analysis Without UV Laser Requirement

A validated flow cytometry protocol using Fura Red AM alone (without a co-loaded green dye) demonstrates robust ratiometric detection of calcium flux in primary human leukocytes . This single-dye ratiometric approach frees an additional fluorescence channel for surface marker characterization, enabling simultaneous phenotypic identification of responding cell subsets within heterogeneous populations . In contrast, the UV-excitable ratiometric standard Indo-1 requires specialized and costly UV lasers that are not universally available on flow cytometers, limiting its broad applicability .

Flow Cytometry Ratiometric Analysis Primary Cell Subsets

Subcellular Calcium Gradient Resolution: Fura Red/Fluo-3 Ratio Quantifies Cytosolic Heterogeneity

Confocal ratio imaging using co-loaded Fluo-3 and Fura Red enables the quantification of subcellular calcium gradients with high spatial resolution . In guinea pig outer hair cells, the Fluo-3/Fura Red fluorescence intensity ratios measured in distinct subcellular compartments were: cytoplasm 1.71 ± 0.85, cytoplasmic membrane 1.61 ± 0.75, cuticular plate 1.47 ± 0.65, and nucleus 1.39 ± 0.66, revealing a graded free calcium ion concentration highest in the cytoplasm and lowest in the nucleus . This spatial resolution of calcium heterogeneity is not achievable with single-wavelength non-ratiometric indicators, which cannot correct for regional variations in dye concentration or optical path length .

Subcellular Calcium Gradients Confocal Microscopy Spatial Resolution

Optimal Applications for Fura Red AM: Evidence-Backed Use Cases in Calcium Signaling Research


Ratiometric Confocal Calcium Imaging of Live Adherent Cells

Fura Red AM is optimally applied in live-cell confocal microscopy for ratiometric calcium imaging. The protocol is validated for HEK, HeLa, fibroblast, and myoblast cells, enabling real-time monitoring of store-operated calcium entry (SOCE) . The visible-light excitation (488 nm) minimizes phototoxicity during prolonged time-lapse acquisitions, while the long emission wavelength (>600 nm) reduces autofluorescence interference and permits simultaneous imaging with GFP or other green fluorescent proteins .

Quantitative Flow Cytometry Calcium Flux Assays in Primary Leukocytes

Fura Red AM enables ratiometric calcium flux analysis by flow cytometry on standard 488 nm laser-equipped instruments, without the need for a UV laser . The single-dye ratiometric approach frees an additional fluorescence channel for surface marker phenotyping, allowing identification of responding cell subsets (e.g., chemokine receptor-expressing T cells) within heterogeneous primary cell populations. This technique is particularly valuable for pharmacological studies examining the effects of inhibitors like pertussis toxin on receptor-mediated calcium mobilization .

Simultaneous Multiparametric Measurement of Calcium and pH in Neurons

Fura Red's large Stokes shift (>600 nm emission) enables simultaneous ratiometric measurement of intracellular calcium and pH when co-loaded with the pH-sensitive dye HPTS in neurons . Using alternating 405 nm and 488 nm excitation, Fura Red reports [Ca²⁺] while HPTS reports pH, with no discernible crosstalk between the two dyes on a confocal microscope equipped with spectral emission detection . This dual-parameter approach is ideal for investigating the coupling between calcium fluxes and pH changes in neuronal signaling.

High-Content Screening (HCS) for GPCR and Ion Channel Pharmacology

The ratiometric nature of Fura Red AM combined with its compatibility with standard microplate readers (excitation 435/470 nm, emission 630/650 nm) makes it suitable for high-throughput screening applications in drug discovery . The dual-wavelength ratio measurement corrects for well-to-well variations in dye loading and cell number, improving assay reproducibility and Z'-factor performance in screening campaigns targeting G-protein coupled receptors (GPCRs) and ion channels .

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